molecular formula C8H8N2 B11923050 1-Methylpyrrolo[1,2-c]pyrimidine

1-Methylpyrrolo[1,2-c]pyrimidine

Cat. No.: B11923050
M. Wt: 132.16 g/mol
InChI Key: MXZGDRRSUWFPJR-UHFFFAOYSA-N
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Description

1-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic aromatic compound that contains both pyrrole and pyrimidine rings

Preparation Methods

The synthesis of 1-Methylpyrrolo[1,2-c]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with 1-methylpyrrole in the presence of a suitable catalyst can lead to the formation of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yields and purity, such as the use of high-temperature cyclization and advanced purification techniques .

Chemical Reactions Analysis

1-Methylpyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the pyrimidine ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural diversity.

Scientific Research Applications

1-Methylpyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

1-Methylpyrrolo[1,2-c]pyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methylpyrrolo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-9-5-4-8-3-2-6-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZGDRRSUWFPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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